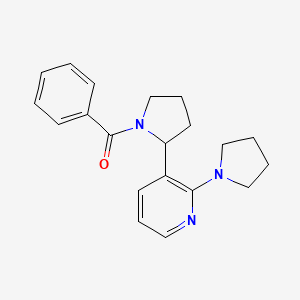
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a pyridine ring and a pyrrolidinyl group. This compound is used primarily in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinepropanoic acid: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(1-Methyl-5-oxo-2-pyrrolidinyl)-propanoic acid: Lacks the pyridine ring, affecting its chemical properties and reactivity.
4-Pyridinecarboxylic acid: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is unique due to its combination of a pyridine ring and a pyrrolidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
(3S)-3-(1-methyl-5-oxopyrrolidin-2-yl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(2-3-12(15)16)10(8-13(17)18)9-4-6-14-7-5-9/h4-7,10-11H,2-3,8H2,1H3,(H,17,18)/t10-,11?/m0/s1 |
Clave InChI |
YPGFEZBKPHCAMW-VUWPPUDQSA-N |
SMILES isomérico |
CN1C(CCC1=O)[C@@H](CC(=O)O)C2=CC=NC=C2 |
SMILES canónico |
CN1C(CCC1=O)C(CC(=O)O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)



![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)




![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)


![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
